molecular formula C25H26O6 B4069049 cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate

cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate

Cat. No. B4069049
M. Wt: 422.5 g/mol
InChI Key: HDCQJSZEMZQKAR-UHFFFAOYSA-N
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Description

Cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been studied for its effects on various biological targets, such as enzymes, receptors, and ion channels. In biochemistry, it has been used as a tool compound to study various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate is not fully understood. However, it is believed to exert its biological effects by modulating various biological targets, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
Cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anticancer, and neuroprotective properties. It has also been shown to have antioxidant, antidiabetic, and antihyperlipidemic effects. In vivo studies have demonstrated its ability to reduce inflammation, tumor growth, and neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

Cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. It is also highly soluble in organic solvents, which makes it suitable for a wide range of biochemical and pharmacological assays. However, it has some limitations, such as its low aqueous solubility, which can make it difficult to use in certain assays. It also has limited bioavailability and metabolic stability, which can affect its pharmacological properties.

Future Directions

There are several future directions for the study of cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its effects on other biological targets, such as ion channels and transporters. Additionally, future studies could focus on improving its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its therapeutic potential.

properties

IUPAC Name

cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-16(25(27)30-19-6-4-3-5-7-19)29-20-12-13-23-21(14-20)22(26)15-24(31-23)17-8-10-18(28-2)11-9-17/h8-16,19H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCQJSZEMZQKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1CCCCC1)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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